molecular formula C10H22ClN B1453178 2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride CAS No. 1251925-20-8

2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride

Cat. No. B1453178
M. Wt: 191.74 g/mol
InChI Key: ACKIFEORLVFVJS-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride is a chemical compound with the CAS Number: 1251925-20-8 . It has a molecular weight of 191.74 . The IUPAC name for this compound is 2-isopentylcyclopentanamine hydrochloride .


Molecular Structure Analysis

The InChI code for 2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride is 1S/C10H21N.ClH/c1-8(2)6-7-9-4-3-5-10(9)11;/h8-10H,3-7,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

It is stored at room temperature .

Scientific Research Applications

Formation and Decomposition Studies

  • Formation of 2-Chloro-3-methylbutane : Research by Dupuy, Goldsmith, and Hudson (1973) explored the thermal decomposition of 2-methylbutyl chloroformate, leading to the formation of 2-chloro-3-methylbutane and trans-1.2-dimethylcyclopropane, suggesting a protonated cyclopropane intermediate involvement (Dupuy et al., 1973).

Solvent Potential in Radical Reactions

  • Cyclopentyl Methyl Ether as a Solvent : Kobayashi et al. (2013) evaluated cyclopentyl methyl ether (CPME) as a solvent for various radical reactions, indicating its potential in hydrostannation, hydrosilylation, hydrothiolation, and reductions mediated by tributyltin hydride (Kobayashi et al., 2013).

Biohydroxylation and Chiral Applications

  • Chiral Auxiliaries in Biohydroxylation : A study by Raadt et al. (2000) explored the biohydroxylation of unactivated methylene groups using chiral docking/protecting groups, employing cyclopentanone as a model compound (Raadt et al., 2000).

Chemical Synthesis

  • Synthesis of Peripheral Dopamine Blocking Agents : Jarboe, Lipson, Bannon, and Dunnigan (1978) synthesized 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, highlighting its role as an antagonist to dopamine's hypotensive effect (Jarboe et al., 1978).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(3-methylbutyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-8(2)6-7-9-4-3-5-10(9)11;/h8-10H,3-7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKIFEORLVFVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride
Reactant of Route 2
2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride
Reactant of Route 3
2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride
Reactant of Route 4
2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride
Reactant of Route 5
2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride
Reactant of Route 6
2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride

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